2-Bromoethyl(trimethyl)azanium

Description

Nomenclature and Chemical Structure Considerations

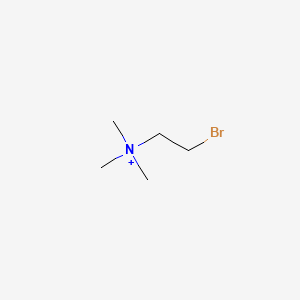

The chemical compound 2-Bromoethyl(trimethyl)azanium is a quaternary ammonium (B1175870) salt. According to the International Union of Pure and Applied Chemistry (IUPAC), its systematic name is 2-bromoethyl(trimethyl)azanium bromide or 2-bromo-N,N,N-trimethylethanaminium bromide. nih.govapolloscientific.co.uk It is also commonly known by several synonyms, including (2-Bromoethyl)trimethylammonium bromide, Bromocholine bromide, BTAB, Hypercyl, and Kathesin. nih.govchemicalbook.com The parent cation itself is referred to as 2-bromoethyl(trimethyl)azanium. nih.govchemspider.com

The molecular formula of the salt is generally written as C5H13Br2N, indicating the presence of both the quaternary ammonium cation and the bromide counter-ion. chemicalbook.comsmolecule.com The structure features a central nitrogen atom covalently bonded to three methyl groups and a 2-bromoethyl group. This arrangement results in a permanent positive charge on the nitrogen atom, forming the 2-bromoethyl(trimethyl)azanium cation. This cation is ionically bonded to a bromide anion (Br⁻). chemicalbook.com The presence of the bromine atom on the ethyl group is a critical feature that influences its chemical reactivity. solubilityofthings.com

Table 1: Chemical Identifiers for 2-Bromoethyl(trimethyl)azanium Bromide

| Identifier Type | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-bromoethyl(trimethyl)azanium;bromide | nih.gov |

| Common Synonyms | (2-Bromoethyl)trimethylammonium bromide, Bromocholine bromide | nih.govapolloscientific.co.uk |

| CAS Number | 2758-06-7 | nih.govchemicalbook.com |

| Molecular Formula | C5H13Br2N | chemicalbook.comsmolecule.com |

Quaternary Ammonium Compound Framework

As a quaternary ammonium compound, 2-bromoethyl(trimethyl)azanium possesses a tetravalent nitrogen atom with a fixed positive charge. solubilityofthings.com This structural characteristic defines its physicochemical properties. These salts are typically white to off-white crystalline solids. solubilityofthings.comsolubilityofthings.com A key property of this framework is its solubility in polar solvents. Due to its ionic nature, it dissolves readily in water and shows moderate solubility in polar organic solvents like methanol (B129727) and ethanol. solubilityofthings.com This solubility in aqueous environments is crucial for many of its applications. solubilityofthings.com

The compound is noted to be hygroscopic, meaning it can absorb moisture from the air. solubilityofthings.com The quaternary ammonium structure is stable, and the presence of the bromoethyl group provides a site for chemical reactions, particularly nucleophilic substitutions. solubilityofthings.com This reactivity allows it to serve as a versatile building block in chemical synthesis.

Contextual Significance in Contemporary Chemical Science

The primary significance of 2-bromoethyl(trimethyl)azanium bromide in modern chemical science lies in its role as a reagent and intermediate in organic synthesis. solubilityofthings.com One of its major applications is as a phase-transfer catalyst, which helps facilitate reactions between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase). chemicalbook.comsmolecule.com

Furthermore, it is a valuable precursor in the synthesis of other functional molecules. solubilityofthings.com Researchers utilize it as an intermediate in the creation of surfactants, ionic liquids, and in the field of polymer chemistry. solubilityofthings.com Its structure is also relevant in medicinal chemistry and pharmaceutical development. smolecule.comsolubilityofthings.com For instance, compounds with similar structures have been investigated for their potential biological activities. solubilityofthings.com It also has applications in agricultural chemistry, where it has been used as a plant growth regulator. nih.govsmolecule.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-Bromoethyl(trimethyl)azanium |

| 2-Bromoethyl(trimethyl)azanium bromide |

| (2-Bromoethyl)trimethylammonium bromide |

| 2-Bromo-N,N,N-trimethylethanaminium bromide |

| Bromocholine bromide |

| Methanol |

Structure

3D Structure

Properties

CAS No. |

10250-82-5 |

|---|---|

Molecular Formula |

C5H13BrN+ |

Molecular Weight |

167.07 g/mol |

IUPAC Name |

2-bromoethyl(trimethyl)azanium |

InChI |

InChI=1S/C5H13BrN/c1-7(2,3)5-4-6/h4-5H2,1-3H3/q+1 |

InChI Key |

VQHMRKMHWCMMTG-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)CCBr |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies

Direct Synthesis Approaches

The direct synthesis of 2-Bromoethyl(trimethyl)azanium bromide is most commonly achieved through the quaternization of an amine. This approach is favored for its straightforward nature and the ready availability of the starting materials.

The primary industrial synthesis of 2-Bromoethyl(trimethyl)azanium bromide involves the reaction of trimethylamine (B31210) with 2-bromoethanol. smolecule.com This reaction is a classic example of a nucleophilic substitution, where the nitrogen atom of trimethylamine attacks the electrophilic carbon of 2-bromoethanol, leading to the formation of the quaternary ammonium (B1175870) salt. The reaction is typically conducted under reflux conditions to ensure a sufficient reaction rate. smolecule.com

Another documented synthetic route involves the reaction of choline (B1196258) chloride with bromine at elevated temperatures, specifically between 120-130 °C. chemicalbook.com This method provides an alternative pathway to the desired compound, starting from a different set of precursors.

A summary of the reactant precursors for the common synthetic routes is presented in the table below.

| Synthetic Route | Reactant 1 | Reactant 2 | Product |

| Route 1 | Trimethylamine | 2-Bromoethanol | 2-Bromoethyl(trimethyl)azanium bromide |

| Route 2 | Choline chloride | Bromine | 2-Bromoethyl(trimethyl)azanium bromide |

While the fundamental reaction conditions for the synthesis of 2-Bromoethyl(trimethyl)azanium bromide are established, research efforts have been directed towards optimizing these processes to maximize yield and ensure high selectivity. Key parameters that are often manipulated in such optimization studies include the choice of solvent, reaction temperature, and the molar ratio of reactants. For instance, the selection of an appropriate solvent can significantly influence the reaction rate and the ease of product isolation. While specific, detailed optimization studies for this particular compound are not extensively reported in readily available literature, the principles of optimizing nucleophilic substitution reactions are well-understood and would apply. These would include ensuring anhydrous conditions to prevent side reactions and exploring different polar aprotic solvents to enhance the nucleophilicity of the amine.

2-Bromoethyl(trimethyl)azanium as a Key Synthetic Intermediate

The chemical utility of 2-Bromoethyl(trimethyl)azanium lies in its bifunctional nature. The presence of a reactive bromoethyl group attached to a quaternary ammonium core makes it a valuable intermediate for a range of chemical transformations.

The bromine atom in 2-Bromoethyl(trimethyl)azanium serves as an excellent leaving group in nucleophilic substitution reactions. smolecule.com This reactivity allows for the introduction of the trimethylammonioethyl moiety onto a variety of nucleophiles. For example, it readily reacts with thiols to form thioether derivatives, which are valuable intermediates in various synthetic endeavors. smolecule.com Similarly, reactions with amines and alcohols can be employed to generate more complex ammonium salts with diverse functionalities. smolecule.com The quaternary ammonium group often imparts unique solubility characteristics to the resulting molecules, making it a useful tool in modifying the physical properties of organic compounds.

As an alkylating agent, 2-Bromoethyl(trimethyl)azanium bromide can be used to introduce the -(CH2)2N(CH3)3+ group into more complex molecular frameworks. This is particularly relevant in the synthesis of compounds where a cationic charge is desired for biological activity or to influence the molecule's interaction with other species. While direct alkylation of ammonia (B1221849) or amines with alkyl halides can sometimes lead to a mixture of primary, secondary, tertiary, and quaternary amine products, the use of a pre-formed quaternary ammonium salt like 2-Bromoethyl(trimethyl)azanium allows for the clean introduction of this specific group. lumenlearning.comlibretexts.org For instance, in the construction of pharmacologically active molecules, the incorporation of a quaternary ammonium group can enhance their solubility in aqueous media and facilitate their interaction with biological targets.

The bromoethyl group in 2-Bromoethyl(trimethyl)azanium provides a reactive handle that can be exploited in the synthesis of heterocyclic compounds. While specific examples of intramolecular cyclization directly involving the 2-Bromoethyl(trimethyl)azanium cation are not prominently featured in the surveyed literature, the principle of using bifunctional reagents of this type in cyclization reactions is well-established. For instance, a substrate can be first functionalized with the trimethylammonioethyl group via nucleophilic substitution, and a subsequent reaction at another site on the molecule can lead to ring closure. This strategy is a cornerstone in the synthesis of various nitrogen-containing heterocycles, which are prevalent in natural products and pharmaceuticals. nih.govnih.gov The quaternized nitrogen itself can, under certain conditions, participate in or influence cyclization reactions, leading to the formation of unique ring systems.

Derivatization for Functional Group Introduction

The chemical compound 2-Bromoethyl(trimethyl)azanium, also known as (2-Bromoethyl)trimethylammonium bromide, is a versatile quaternary ammonium salt that serves as a valuable reagent in organic synthesis for the introduction of specific functional groups. chemimpex.comscbt.com Its structure, featuring a reactive bromoethyl group and a permanently charged quaternary ammonium head, allows for its strategic incorporation into a variety of molecular scaffolds. chemimpex.comnih.gov This section explores several key derivatization strategies that utilize 2-Bromoethyl(trimethyl)azanium and related methodologies to synthesize important classes of organic molecules.

Synthesis of Azetidines and Oxetanes

Azetidines and oxetanes are four-membered heterocyclic compounds that are significant structural motifs in medicinal chemistry. magtech.com.cnmagtech.com.cn The synthesis of these strained rings can be challenging. bristol.ac.ukthieme-connect.de While the direct application of 2-Bromoethyl(trimethyl)azanium for this purpose is not extensively documented, a closely related methodology employing (2-bromoethyl)sulfonium triflate highlights a viable strategy for constructing these rings from arylglycine derivatives and α-hydroxy esters, respectively. bristol.ac.ukorganic-chemistry.org This approach involves the in situ generation of a vinylsulfonium salt from the (2-bromoethyl)sulfonium triflate and a base. bristol.ac.uk Nucleophilic addition of an amino ester or other suitable precursor onto the vinylsulfonium salt leads to an ylide intermediate, which, after proton transfer and intramolecular cyclization, yields the desired four-membered azetidine (B1206935) or oxetane (B1205548) ring. bristol.ac.ukresearchgate.net This method has proven effective for a relatively broad scope of substrates under mild conditions. bristol.ac.ukorganic-chemistry.org

Incorporation into Quaternary Ammonium Salt Derivatives

As a quaternary ammonium compound (QAC) itself, 2-Bromoethyl(trimethyl)azanium is an effective reagent for synthesizing more complex QAC derivatives. chemimpex.comnih.gov The compound's reactive carbon-bromine bond allows it to act as an alkylating agent, introducing the trimethylammonioethyl moiety (-CH₂CH₂N⁺(CH₃)₃) onto various nucleophilic substrates. This strategy is employed in the development of novel QACs with tailored properties for applications in pharmaceutical and materials science. chemimpex.com For instance, its utility as a phase transfer catalyst stems from its ability to facilitate reactions between reactants in different phases, a characteristic property of many QACs. chemimpex.com The synthesis of new QACs often involves targeting a balance between hydrophilic and lipophilic properties to optimize biological or chemical activity, and 2-Bromoethyl(trimethyl)azanium provides a readily available hydrophilic, cationic building block for this purpose. nih.gov

Preparation of Cholamine and Isotope-Labeled Analogues

2-Bromoethyl(trimethyl)azanium has been utilized as a key reagent in the synthesis of cholamine and its isotopically labeled analogues, which are valuable as smart isotope tags in metabolomics research. nih.govnih.gov A reported synthesis of [¹⁵N]-cholamine involves the reaction of [¹⁵N]-phthalimide potassium salt with (2-bromoethyl)trimethylammonium bromide. nih.gov This reaction is followed by a deprotection sequence to yield the final product. nih.gov However, this specific one-step alkylation method was found to proceed with only a modest yield. nih.gov

Research aimed at developing a more efficient and scalable synthesis identified limitations with the use of (2-bromoethyl)trimethylammonium bromide, including decomposition of the alkylating agent. nih.gov An improved, two-step protocol was developed that circumvents this issue by first reacting the phthalimide (B116566) salt with 1,2-dibromoethane, followed by the introduction of the trimethylammonium group via displacement of the remaining bromide with trimethylamine. nih.gov This revised method proved to be more efficient for the synthesis of the key intermediate. nih.gov

| Method | Alkylating Agent | Number of Steps (to Intermediate 3) | Reported Yield | Reference |

|---|---|---|---|---|

| Original Reported Method | (2-bromoethyl)trimethylammonium bromide | 1 | 45% | nih.gov |

| Improved Two-Step Method | 1,2-dibromoethane, then trimethylamine | 2 | 71% | nih.gov |

Development of Methyl-Lysine Analogues in Chemical Biology Research

In the field of chemical biology, particularly in the study of epigenetics and histone modifications, 2-Bromoethyl(trimethyl)azanium serves as a crucial reagent for creating analogues of trimethylated lysine (B10760008). nih.govnih.gov Histone lysine methylation is a key post-translational modification that regulates chromatin structure and gene expression. nih.govbohrium.com To study the specific effects of this modification, researchers use a chemical approach to install stable methyl-lysine analogues (MLAs) into recombinant histones at specific sites. nih.govyale.edu

This technique involves mutating a target lysine residue to a cysteine. bohrium.com The unique cysteine residue is then alkylated with a haloethyl amine reagent. nih.gov Specifically, (2-bromoethyl)trimethylammonium bromide is used to convert the cysteine into an isosteric analogue of trimethyl lysine. nih.gov This reaction allows for the production of large quantities of histones with precisely defined methylation states, enabling detailed biochemical and biophysical studies of chromatin. nih.govbohrium.com

| Target Analogue | Alkylating Agent | Reference |

|---|---|---|

| Monomethyl Lysine Analogue | (2-Chloroethyl)ammonium chloride | nih.gov |

| Dimethyl Lysine Analogue | (2-Chloroethyl)methylammonium chloride | nih.gov |

| Trimethyl Lysine Analogue | (2-Bromoethyl)trimethylammonium bromide | nih.gov |

Synthesis of Ether Lipids and Structural Analogues

Ether lipids are a class of lipids characterized by an ether linkage at the sn-1 position of the glycerol (B35011) backbone. nih.gov A prominent example is the Platelet-Activating Factor (PAF), a potent bioactive lipid. nih.govresearchgate.net The synthesis of PAF and its analogues often requires the introduction of a phosphocholine (B91661) polar head group. nih.gov While not a direct one-step reaction with 2-Bromoethyl(trimethyl)azanium, the assembly of this head group relies on reagents and steps that construct the same trimethylammonioethyl functionality.

A common synthetic strategy involves reacting a glycerol-derived alcohol with a reagent such as 2-bromoethyl dichlorophosphate. researchgate.netnih.gov This step forms a phosphate (B84403) derivative. nih.gov The synthesis of the polar head group is completed in a subsequent step where the intermediate is treated with trimethylamine, which displaces the bromide and forms the required quaternary ammonium salt, thus completing the phosphocholine moiety. nih.gov This multi-step sequence effectively builds the functional group characteristic of many biologically active ether lipids. researchgate.net

Formation of Purine (B94841) Derivatives

Purines are heterocyclic aromatic organic compounds consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, forming the core of essential biomolecules like adenine (B156593) and guanine. nih.gov The synthesis of novel purine derivatives is a significant area of research in medicinal chemistry due to their potential as therapeutic agents. nih.govnih.gov Synthetic methodologies for purine analogues often involve the condensation of substituted pyrimidines with various reagents to form the fused imidazole ring. rsc.org However, based on available scientific literature, the direct use of 2-Bromoethyl(trimethyl)azanium as a key reagent in the primary construction or derivatization of the purine ring system is not a commonly documented strategy. The focus of purine synthesis is typically on the modification of the core ring structure at its carbon and nitrogen atoms to modulate biological activity. nih.govrsc.org

Sustainable and Green Chemistry Approaches in Synthesis

The growing emphasis on environmental stewardship within the chemical industry has spurred the development of sustainable and green chemistry approaches for the synthesis of various compounds, including quaternary ammonium salts like 2-Bromoethyl(trimethyl)azanium. These methodologies aim to minimize the environmental impact of chemical processes by focusing on aspects such as the use of renewable feedstocks, reduction of hazardous waste, and increased energy efficiency.

Traditional synthetic routes to quaternary ammonium compounds often involve the use of volatile organic solvents (VOSs) and require significant energy input. nih.gov In contrast, green chemistry strategies explore alternatives that are safer, more sustainable, and economically viable.

One of the primary areas of focus in the green synthesis of quaternary ammonium salts is the replacement of conventional solvents with more environmentally friendly options. Volatile organic solvents such as acetone, benzene, dichloromethane (B109758) (DCM), and dimethylformamide (DMF) are commonly used in quaternization reactions but pose environmental and health risks. nih.gov Greener alternatives include bio-based solvents, deep eutectic solvents (DESs), and other less hazardous options. nih.govsigmaaldrich.comusc.edu

Bio-based solvents, derived from renewable resources, offer a sustainable alternative to their petrochemical counterparts. sigmaaldrich.com Ethanol, for instance, can be produced from biomass and serves as a greener solvent option. sigmaaldrich.com Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, present another promising class of green solvents for quaternization reactions. nih.gov

The following table provides a comparison of conventional solvents used in quaternization reactions with potential greener alternatives:

| Conventional Solvent | Hazards/Concerns | Greener Alternative(s) | Benefits of Greener Alternative(s) |

| Dichloromethane (DCM) | Carcinogen, Volatile | Ethyl acetate/ethanol mixture | Lower toxicity, potentially bio-based |

| Dimethylformamide (DMF) | Toxic, Hazardous air pollutant | Ethylene carbonate, Propylene carbonate, Cyrene, Dimethyl isosorbide (B1672297) (DMI) | Lower toxicity, Higher flash point |

| Acetonitrile | Toxic, Volatile | Ethanol, Acetone (bio-based) | Lower toxicity, Renewable source |

| Benzene | Carcinogen, Volatile | Heptane, Toluene (as a less hazardous alternative in some cases) | Lower toxicity |

Another key aspect of green chemistry is the use of alternative energy sources to drive chemical reactions more efficiently. Microwave-assisted and ultrasound-assisted synthesis have emerged as powerful tools in this regard. These techniques can often lead to significantly reduced reaction times, increased product yields, and enhanced energy efficiency compared to conventional heating methods. nih.govrsc.org

Microwave irradiation directly heats the reaction mixture, leading to a rapid and uniform rise in temperature, which can accelerate reaction rates. researchgate.net Ultrasound-assisted synthesis utilizes the energy of sound waves to create acoustic cavitation, which can enhance mass transfer and increase reaction rates. nih.govnih.gov While specific studies on the microwave or ultrasound-assisted synthesis of 2-Bromoethyl(trimethyl)azanium are not prevalent, the successful application of these technologies to the synthesis of other organic compounds suggests their potential applicability. nih.govrsc.org

Furthermore, the development of biodegradable quaternary ammonium compounds is an active area of research. rsc.org While 2-Bromoethyl(trimethyl)azanium itself is a specific chemical entity, the broader field is moving towards designing molecules that are effective for their intended purpose but can break down into harmless substances in the environment. rsc.org

Mechanistic Investigations of 2 Bromoethyl Trimethyl Azanium Reactions

Analysis of Nucleophilic Substitution Mechanisms

Nucleophilic substitution is a primary reaction pathway for 2-bromoethyl(trimethyl)azanium. The electron-withdrawing quaternary ammonium (B1175870) group polarizes the carbon-bromine bond, rendering the α-carbon susceptible to nucleophilic attack. The specific mechanism, whether SN1 or SN2, is influenced by the nucleophile, solvent, and reaction conditions, though SN2 pathways are common for primary alkyl halides.

The facility of nucleophilic substitution reactions involving 2-bromoethyl(trimethyl)azanium is critically dependent on the ability of the bromine atom to function as an effective leaving group. A good leaving group is one that is stable on its own after departing with the electron pair from its bond to carbon. pressbooks.pub The effectiveness of a leaving group is inversely related to its basicity; weak bases are excellent leaving groups. youtube.comlibretexts.org

The bromide ion (Br⁻) is the conjugate base of hydrobromic acid (HBr), which is a very strong acid (pKa ≈ -9). youtube.com This indicates that the bromide ion is a very weak base and, consequently, a very good leaving group. youtube.comkhanacademy.org Its stability stems from its large atomic size, which allows the negative charge to be dispersed over a larger volume, reducing charge density. youtube.com In the context of SN2 reactions, the reactivity of alkyl halides follows the trend I > Br > Cl > F, which directly correlates with the leaving group's ability. pressbooks.pubquora.com

| Leaving Group (X⁻) | Conjugate Acid (HX) | Approximate pKa of HX | Leaving Group Ability |

|---|---|---|---|

| I⁻ | HI | -10 | Excellent |

| Br⁻ | HBr | -9 | Very Good |

| Cl⁻ | HCl | -7 | Good |

| F⁻ | HF | 3.2 | Poor |

This table illustrates the correlation between the acidity of the conjugate acid and the quality of the leaving group. The low pKa of HBr confirms that bromide is a very weak base and thus a very good leaving group. youtube.com

While direct SN2 displacement by an external nucleophile is possible, the structure of 2-bromoethyl(trimethyl)azanium also allows for an intramolecular reaction. The nitrogen atom, despite being part of a quaternary ammonium cation, is positioned to act as an internal nucleophile, displacing the bromide to form a highly strained, three-membered ring known as an aziridinium (B1262131) ion. nih.govfrontiersin.org

Reaction Pathways in Multistep Syntheses

In the context of multistep synthesis, 2-bromoethyl(trimethyl)azanium serves as a versatile building block for introducing the trimethylaminoethyl moiety (-CH₂CH₂N(CH₃)₃⁺). This functional group can be valuable for modifying the solubility of a molecule, introducing a positive charge, or acting as a precursor for other transformations.

A common synthetic strategy involves using the compound to alkylate a nucleophile, such as an amine, thiol, or phenoxide. For example, in the synthesis of modified biological molecules or novel materials, the reaction of a primary amine with 2-bromoethyl(trimethyl)azanium would yield a product with a quaternary ammonium group. This approach is a straightforward method for quaternization, which can be a crucial step in a longer synthetic sequence. The planning of such syntheses involves identifying key functional group transformations and determining the appropriate sequence of reactions. youtube.com The bifunctional nature of 2-bromoethyl(trimethyl)azanium—an electrophilic carbon and a cationic headgroup—makes it a useful reagent for these specific modifications.

Catalytic Reaction Mechanisms

Beyond its role as a reagent, 2-bromoethyl(trimethyl)azanium belongs to the class of quaternary ammonium salts, which are widely recognized for their ability to function as catalysts in heterogeneous reaction systems.

Phase Transfer Catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. spcmc.ac.inoperachem.com Many nucleophiles (like cyanide, hydroxide, or permanganate (B83412) ions) are soluble in water but insoluble in organic solvents where the substrate resides. wikipedia.org A phase transfer catalyst overcomes this barrier. spcmc.ac.in

Quaternary ammonium salts, such as 2-bromoethyl(trimethyl)azanium, act as these catalysts. The mechanism involves the positively charged, lipophilic quaternary ammonium cation (Q⁺) forming an ion pair with the anion of the nucleophile (Nu⁻) from the aqueous phase. spcmc.ac.inoperachem.com This ion pair, [Q⁺Nu⁻], has sufficient organic character due to the alkyl groups on the nitrogen to be soluble in the organic phase. spcmc.ac.in Once transported into the organic phase, the "naked" anion is highly reactive and readily attacks the organic substrate. operachem.com After the reaction, the catalyst cation pairs with the leaving group anion and returns to the aqueous phase to repeat the cycle. spcmc.ac.in Because only a small amount of catalyst is needed to transport a large number of reactant ions, it functions as a true catalyst. operachem.com

The effectiveness of PTC is demonstrated by classic examples, such as the cyanation of 1-bromooctane.

| Reactants | Conditions | Reaction Time | Yield of 1-Cyanooctane |

|---|---|---|---|

| 1-Bromooctane (organic) + NaCN (aqueous) | No Catalyst, 105 °C | ~2 weeks | Essentially 0% |

| 1-Bromooctane (organic) + NaCN (aqueous) | With Catalytic Quaternary Phosphonium (B103445) Salt, 105 °C | 1.8 hours | 99% |

This table shows the dramatic effect of a phase transfer catalyst on a biphasic nucleophilic substitution reaction. While the data shown is for a phosphonium salt, quaternary ammonium salts achieve similar results. operachem.com

Stereochemical Aspects of Reactions Involving 2-Bromoethyl(trimethyl)azanium

The stereochemical outcome of reactions involving 2-bromoethyl(trimethyl)azanium is dictated by the operative mechanism. The molecule itself is achiral, so stereochemistry becomes relevant when it reacts with a chiral substrate or when a new stereocenter is formed.

If the reaction proceeds via a direct, one-step SN2 mechanism, the nucleophile attacks the carbon atom from the side opposite to the bromine leaving group. This results in a predictable inversion of configuration at the carbon center if it is a stereocenter.

However, if the reaction proceeds through the formation of the cyclic aziridinium ion intermediate, the stereochemical outcome is the result of two sequential SN2-type reactions.

Intramolecular Cyclization: The nitrogen atom attacks the carbon bearing the bromine. If this carbon is a stereocenter, this step proceeds with inversion of configuration to form the aziridinium ion.

Nucleophilic Ring-Opening: An external nucleophile then attacks one of the carbons of the strained ring. This attack also occurs via an SN2 mechanism, resulting in a second inversion of configuration at the site of attack. researchgate.net

Therefore, the net stereochemical result of the two-step aziridinium pathway is retention of configuration at the carbon originally bonded to the bromine. The regioselectivity of the nucleophilic attack on the potentially unsymmetrical aziridinium intermediate is controlled by steric and electronic factors, which determines the final structure of the product. frontiersin.org

Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is an indispensable tool for the structural analysis of 2-Bromoethyl(trimethyl)azanium, providing detailed information about the connectivity and chemical environment of its atoms.

The ¹H NMR spectrum of 2-Bromoethyl(trimethyl)azanium bromide, recorded in deuterium (B1214612) oxide (D₂O), reveals two distinct sets of proton signals. The nine protons of the three equivalent methyl groups attached to the nitrogen atom appear as a sharp singlet, while the two methylene (B1212753) groups give rise to a more complex pattern. Specifically, the protons of the trimethylammonium group (-N(CH₃)₃) are observed as a singlet, and the protons of the ethyl chain (-CH₂CH₂Br) typically appear as two triplets.

A detailed analysis of the ¹H NMR spectrum in D₂O shows the following chemical shifts: a singlet for the nine methyl protons and two triplets for the two methylene groups, respectively. The integration of these signals confirms the 9:2:2 proton ratio, consistent with the molecular structure.

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| -N(CH₃)₃ | 3.10 | s | 9H |

| -N-CH₂- | 3.68 | t | 2H |

| -CH₂-Br | 3.84 | t | 2H |

s = singlet, t = triplet

The ¹³C NMR spectrum provides further confirmation of the carbon framework. It is expected to show three distinct signals corresponding to the methyl carbons, the methylene carbon attached to the nitrogen, and the methylene carbon attached to the bromine. The chemical shifts are influenced by the electronegativity of the neighboring atoms, with the carbon attached to the highly electronegative nitrogen and bromine atoms appearing at lower field.

| Carbon | Predicted Chemical Shift (ppm) |

| -N(CH₃)₃ | ~54 |

| -N-CH₂- | ~65 |

| -CH₂-Br | ~25 |

While specific studies employing heteronuclear NMR techniques on 2-Bromoethyl(trimethyl)azanium are not widely documented in publicly available literature, these methods are crucial for the complete assignment of complex molecules. Techniques such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable. An ¹H-¹⁵N HSQC experiment would directly correlate the protons of the trimethylammonium group to the nitrogen atom, providing its chemical shift and confirming the N-C bond. HMBC experiments would reveal long-range couplings between protons and carbons (e.g., between the methyl protons and the methylene carbons), further solidifying the structural assignment.

2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are powerful tools for unambiguously establishing the connectivity of atoms in 2-Bromoethyl(trimethyl)azanium.

A COSY experiment would show a cross-peak between the two methylene groups, confirming their adjacent relationship in the ethyl chain. This is a direct confirmation of the -CH₂-CH₂- fragment.

An HSQC experiment would correlate each proton signal with its directly attached carbon atom. This would allow for the definitive assignment of the ¹³C NMR signals based on the already assigned ¹H NMR spectrum. For instance, the triplet at approximately 3.68 ppm would show a correlation to the methylene carbon attached to the nitrogen, and the triplet at around 3.84 ppm would correlate to the methylene carbon bonded to the bromine.

For instance, selective deuteration of the ethyl group could simplify the ¹H NMR spectrum, allowing for more precise measurement of the chemical shifts and coupling constants of the remaining protons. ¹³C enrichment would dramatically increase the signal-to-noise ratio in the ¹³C NMR spectrum, enabling the observation of weaker signals and the measurement of ¹³C-¹³C coupling constants, which can provide valuable structural information. Similarly, ¹⁵N labeling of the ammonium (B1175870) nitrogen would allow for direct observation of the nitrogen nucleus and the measurement of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants, providing further insights into the electronic structure of the quaternary ammonium headgroup.

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry is a critical technique for determining the precise elemental composition of 2-Bromoethyl(trimethyl)azanium. The exact mass of the cation, [C₅H₁₃BrN]⁺, can be calculated and compared with the experimentally measured value to confirm its molecular formula with high accuracy. The theoretical exact mass of the 2-Bromoethyl(trimethyl)azanium cation is 166.0280 m/z (for the isotopes ¹²C, ¹H, ⁷⁹Br, and ¹⁴N).

The fragmentation pattern observed in the mass spectrum provides further structural information. For haloalkanes, a characteristic fragmentation is the loss of the halogen atom. In the case of 2-Bromoethyl(trimethyl)azanium, the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal natural abundance would result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of roughly equal intensity separated by 2 m/z units.

Fragmentation Pattern Analysis

The mass spectrometric analysis of 2-Bromoethyl(trimethyl)azanium, which is a quaternary ammonium salt, provides a distinctive fragmentation pattern. Due to the inherent charge of the cation, [BrCH₂CH₂N(CH₃)₃]⁺, its mass-to-charge ratio (m/z) can be observed directly without electron ionization, typically using soft ionization techniques like electrospray ionization (ESI). The fragmentation is influenced by the presence of the quaternary nitrogen and the bromoalkyl group.

A key characteristic in the mass spectrum of any bromine-containing compound is the isotopic signature of bromine, which exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. slideshare.net Consequently, any fragment containing a bromine atom will appear as a pair of peaks of almost equal intensity, separated by two m/z units. slideshare.net

The primary fragmentation pathways for the 2-Bromoethyl(trimethyl)azanium cation are predicted to involve cleavage at bonds alpha and beta to the charged nitrogen atom.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a common pathway for amines and related compounds. researchscientific.co.uk This would result in the loss of a bromoethyl radical, although this is less common for quaternary amines compared to tertiary amines. A more characteristic fragmentation for quaternary amines is the loss of neutral alkyl groups from the nitrogen.

Loss of Methyl Radical: A common fragmentation is the loss of a methyl radical (•CH₃) from the trimethylammonium group, leading to a stable radical cation.

Loss of Bromoethane (B45996): Cleavage of the ethyl-nitrogen bond can lead to the loss of a neutral bromoethane molecule.

McLafferty-type Rearrangement: While less typical for this structure, rearrangements can occur, potentially leading to the elimination of neutral molecules like HBr or ethene.

The resulting fragments provide a structural fingerprint of the parent ion. The table below outlines some of the plausible fragments and their corresponding theoretical m/z values.

| Proposed Fragment Ion | Chemical Formula | m/z (for ⁷⁹Br/⁸¹Br) | Fragmentation Pathway |

|---|---|---|---|

| Parent Cation | [C₅H₁₃BrN]⁺ | 166 / 168 | - |

| Loss of methyl radical | [C₄H₁₀BrN]⁺• | 151 / 153 | Loss of •CH₃ |

| Loss of ethene | [C₃H₁₀BrN]⁺• | 138 / 140 | Rearrangement and loss of C₂H₄ |

| Loss of HBr | [C₅H₁₂N]⁺ | 86 | Elimination of HBr |

| Trimethylamine (B31210) ion | [C₃H₉N]⁺• | 59 | Cleavage and rearrangement |

| Vinyltrimethylammonium | [C₅H₁₂N]⁺ | 86 | Loss of HBr |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Vibrational Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uliege.be The IR spectrum of 2-Bromoethyl(trimethyl)azanium bromide is characterized by vibrations of its alkyl and ammonium groups.

The primary vibrational modes expected are:

C-H Stretching: The methyl (CH₃) and methylene (CH₂) groups exhibit characteristic stretching vibrations in the 2800-3000 cm⁻¹ region. docbrown.info

C-H Bending: Bending vibrations (scissoring, rocking, and wagging) for the CH₃ and CH₂ groups appear in the 1350-1470 cm⁻¹ range. docbrown.info

C-N Stretching: The stretching vibration of the C-N⁺ bond in the quaternary ammonium group typically occurs in the 900-1200 cm⁻¹ region.

C-Br Stretching: The C-Br bond has a characteristic stretching absorption in the lower frequency "fingerprint" region, generally between 500 and 750 cm⁻¹. docbrown.info

The following table summarizes the predicted characteristic IR absorption bands for the 2-Bromoethyl(trimethyl)azanium cation.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Symmetric & Asymmetric Stretching | C-H (in CH₂ and CH₃) | 2850 - 2990 |

| Scissoring / Bending | C-H (in CH₂ and CH₃) | 1370 - 1470 |

| Stretching | C-N⁺ | 900 - 1200 |

| Stretching | C-C | 800 - 1100 |

| Stretching | C-Br | 550 - 750 |

Electronic Absorption Studies

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. youtube.com The absorbing functional groups are known as chromophores.

The 2-Bromoethyl(trimethyl)azanium cation is a saturated aliphatic compound. It lacks π-systems or other conventional chromophores that typically absorb light in the 200-800 nm range. The possible electronic transitions in this molecule are sigma-to-sigma star (σ → σ) and non-bonding-to-sigma star (n → σ). youtube.com These transitions involve electrons in the C-C, C-H, C-N, and C-Br single bonds and the non-bonding electrons on the bromine atom. These transitions require high energy, and therefore, their absorption bands occur in the far-ultraviolet region (below 200 nm), which is outside the range of standard UV-Vis spectrophotometers. Consequently, 2-Bromoethyl(trimethyl)azanium is effectively transparent in the UV-Vis spectrum.

X-ray Crystallography and Structural Determination

Single-Crystal X-ray Diffraction Analysis of 2-Bromoethyl(trimethyl)azanium and its Derivatives

Single-crystal X-ray diffraction provides the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Research on the crystal structure of (2-Bromoethyl)trimethylammonium bromide, [(CH₃)₃NCH₂CH₂Br]Br, has successfully elucidated its solid-state architecture. researchgate.net

The compound crystallizes in the monoclinic space group P2₁. researchgate.net The asymmetric unit contains one 2-Bromoethyl(trimethyl)azanium cation and one bromide anion. The detailed crystallographic data from this study are presented in the table below.

| Crystallographic Parameter | Value |

|---|---|

| Chemical Formula | C₅H₁₃Br₂N |

| Formula Weight | 246.97 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 7.207(2) |

| b (Å) | 8.475(2) |

| c (Å) | 7.433(2) |

| α (°) | 90 |

| β (°) | 99.63(2) |

| γ (°) | 90 |

| Volume (ų) | 447.8(2) |

| Temperature (K) | 273 |

Data obtained from the crystallographic study of (2-Bromoethyl)trimethylammonium bromide. researchgate.net

Supramolecular Interactions and Crystal Packing Architectures

Beyond these coulombic forces, weaker hydrogen bonds are significant in directing the crystal packing. researchgate.net Although the cation lacks traditional hydrogen bond donors (like N-H or O-H), the hydrogen atoms on the methyl and methylene groups are sufficiently polarized by the adjacent positive nitrogen center to act as weak donors in C-H···Br hydrogen bonds. nih.gov These interactions, along with van der Waals forces, create a stable, three-dimensional lattice. In related structures, such as 2-bromoethylammonium bromide, Br···H interactions are the predominant force, constituting over 60% of the intermolecular contacts. nih.gov This highlights the crucial role of the bromide anions in linking the organic cations together, forming a cohesive and well-ordered crystalline solid.

Studies on Molecular Ferroelectric Properties of 2-Bromoethyl(trimethyl)azanium Bromide

Recent research has identified 2-Bromoethyl(trimethyl)azanium bromide, also known as Bromocholine bromide, as a notable molecular ferroelectric material. researchgate.netscbt.com This compound exhibits a moderate ferroelectric phase transition temperature, making it a subject of interest for applications in materials science. researchgate.net

Studies have demonstrated that this simple organic salt undergoes a phase transition at 329 K. researchgate.net Above this temperature, the compound exists in a centrosymmetric paraelectric phase with a P21/m space group. researchgate.net As it cools below 329 K, it transitions into a polar ferroelectric phase with a P21 space group. researchgate.net This transition is characterized by a symmetry breaking, which is a key feature of ferroelectric materials. researchgate.net

The ferroelectric properties arise from the order-disorder dynamics of the organic cations within the crystal lattice. researchgate.net This dynamic transition is responsible for the emergence of a spontaneous polarization of 1.0 μC cm⁻² in the ferroelectric phase. researchgate.net Furthermore, the material exhibits switchable second-harmonic generation (SHG) signals and pyroelectric properties, which provide clear on/off contrasts corresponding to the ferroelectric and paraelectric states. researchgate.net

Table 4.4.3.1: Ferroelectric Properties of 2-Bromoethyl(trimethyl)azanium Bromide

| Property | Value |

| Ferroelectric Phase Transition Temperature | 329 K |

| Spontaneous Polarization | 1.0 μC cm⁻² |

| Paraelectric Phase Space Group | P21/m |

| Ferroelectric Phase Space Group | P21 |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical study of 2-Bromoethyl(trimethyl)azanium, offering insights into its electronic and geometric properties.

Density Functional Theory (DFT) has been a primary method for investigating the properties of 2-Bromoethyl(trimethyl)azanium, also known as bromocholine bromide. A significant computational study utilized the DFT method with the 6-311++G(d,p) basis set to calculate the optimized molecular structures, vibrational frequencies, and NMR chemical shift values of the compound. asianpubs.org This level of theory is well-suited for providing a balanced description of the molecule's electronic structure and geometry. The calculations have been instrumental in interpreting experimental spectroscopic data, such as IR and Raman spectra, by providing a theoretical basis for the assignment of vibrational modes. asianpubs.org

While detailed studies employing ab initio methods beyond DFT or semi-empirical methods specifically for 2-Bromoethyl(trimethyl)azanium are not extensively documented in the searched literature, the principles of these methods are relevant. Ab initio calculations, which are based on first principles without empirical parameterization, could provide highly accurate benchmarks for properties like electron correlation effects. Semi-empirical methods, which use parameters derived from experimental data, could offer a computationally less expensive way to study larger systems or dynamics involving 2-Bromoethyl(trimethyl)azanium, though potentially with lower accuracy.

A key finding from theoretical studies on 2-Bromoethyl(trimethyl)azanium is the existence of multiple stable conformations in its ground state. asianpubs.org Computational analysis has identified at least two optimized conformers of the molecule. asianpubs.org The presence of these two conformers is supported by the comparison between calculated and experimental IR, Raman, and NMR spectra, which suggests that a mixture of conformers exists in experimental conditions. asianpubs.org

The geometry of these conformers is defined by the dihedral angles within the ethylammonium (B1618946) backbone. The optimization of the molecular geometry using DFT provides precise bond lengths, bond angles, and torsion angles for each stable conformer.

Below is a table summarizing the conceptual basis of the computational study on the conformers of 2-Bromoethyl(trimethyl)azanium.

| Computational Method | Basis Set | Key Findings | Reference |

| Density Functional Theory (DFT) | 6-311++G(d,p) | Optimized molecular structures, vibrational frequencies, and NMR chemical shifts calculated. Evidence for the simultaneous existence of two stable conformers in the ground state. | asianpubs.org |

Frontier Molecular Orbital (FMO) Theory Applications

Specific applications of Frontier Molecular Orbital (FMO) theory to analyze the reactivity of 2-Bromoethyl(trimethyl)azanium have not been detailed in the available research. However, FMO theory provides a framework for understanding its chemical behavior by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgtaylorandfrancis.com The energy and localization of the HOMO would indicate the molecule's propensity to act as an electron donor (nucleophilicity), while the LUMO's energy and location would describe its ability to act as an electron acceptor (electrophilicity). youtube.com For 2-Bromoethyl(trimethyl)azanium, the HOMO is likely associated with the bromide counter-ion or the bromine atom, while the LUMO would be localized on the ethylammonium cation, particularly around the antibonding σ* orbital of the C-Br bond, making it susceptible to nucleophilic attack.

Computational Mechanistic Studies of Reactions

Detailed computational mechanistic studies elucidating specific reaction pathways for 2-Bromoethyl(trimethyl)azanium are not prominently featured in the surveyed literature. Such studies would typically employ methods like DFT to map out the potential energy surface of a reaction, identifying transition states and intermediates. sciepub.com This allows for the calculation of activation energies and reaction enthalpies, providing a deeper understanding of reaction kinetics and thermodynamics. For a molecule like 2-Bromoethyl(trimethyl)azanium, interesting reactions to study computationally would include its nucleophilic substitution reactions, where the bromide is displaced, or its role as a phase-transfer catalyst.

Molecular Dynamics Simulations for Intermolecular Interactions

There is a lack of specific molecular dynamics (MD) simulation studies focused solely on 2-Bromoethyl(trimethyl)azanium in the reviewed literature. MD simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, including intermolecular interactions in condensed phases. nih.gov For 2-Bromoethyl(trimethyl)azanium, an ionic compound, MD simulations could provide valuable insights into its solvation structure in various solvents, the dynamics of ion pairing between the cation and the bromide anion, and its interactions with other molecules or interfaces. Such simulations would rely on the development of an accurate force field that describes the intra- and intermolecular potentials of the compound.

Research Applications and Broader Scientific Impact

Role in Advanced Organic Synthesis Research

The compound is a key building block in modern organic synthesis, valued for its reactivity and ability to introduce a quaternary ammonium (B1175870) moiety into molecular structures. This functionality is crucial for tailoring the physical and chemical properties of target molecules.

Preparation of Specialized Surfactants and Ionic Liquids

2-Bromoethyl(trimethyl)azanium serves as a valuable intermediate in the synthesis of specialized cationic surfactants and ionic liquids. The quaternary ammonium group is a defining feature of many cationic surfactants, and this compound provides a straightforward route to incorporate this functional group.

In the field of materials science, it has been explored as a precursor for creating novel ionic liquids. Ionic liquids are salts with low melting points that possess unique properties such as high thermal stability and conductivity, making them useful as electrolytes in batteries or as catalysts. The structure of 2-Bromoethyl(trimethyl)azanium allows for its incorporation into more complex ionic liquid designs, contributing to the development of materials with tailored properties for specific applications.

Synthesis of Polymeric Materials and Cross-Linking Agents

In polymer chemistry, 2-Bromoethyl(trimethyl)azanium is utilized in the synthesis of advanced polymeric materials. One of its significant roles is as a cross-linking agent, where it chemically joins two or more polymer chains via covalent bonds. This process of cross-linking is critical for enhancing the mechanical properties, such as strength and stability, of the final polymer products. Its bifunctional nature—the reactive bromine and the charged ammonium group—allows for precise modification of polymer structures to improve characteristics like adhesion and compatibility.

| Application Area | Role of 2-Bromoethyl(trimethyl)azanium | Resulting Material/Product |

| Surfactant Synthesis | Intermediate/Precursor | Cationic Surfactants |

| Ionic Liquid Synthesis | Precursor | Novel Ionic Liquids |

| Polymer Chemistry | Cross-Linking Agent | Polymeric Materials with Enhanced Mechanical Properties |

Reagents in Complex Chemical Transformations

The reactivity of 2-Bromoethyl(trimethyl)azanium makes it a versatile reagent for a variety of complex chemical reactions. The bromine atom functions as an effective leaving group, facilitating nucleophilic substitution reactions. This allows for the attachment of the trimethylammonium ethyl group to a wide range of nucleophiles, a crucial step in the synthesis of more complex molecules.

It is also employed as a phase transfer catalyst, which is invaluable for reactions involving reactants that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase). The compound's ionic head and organic body allow it to shuttle reactants across the phase boundary, increasing reaction rates and efficiency. Furthermore, it can function as a halogenating agent in specific chemical processes, such as the bromination of olefins.

Exploration in Chemical Biology and Medicinal Chemistry Precursors

The compound's ability to interact with biological molecules and serve as a structural motif in bioactive compounds has made it a subject of exploration in chemical biology and as an intermediate for medicinal chemistry research.

Development of Chemical Probes for Protein Modification Studies

2-Bromoethyl(trimethyl)azanium is identified as a thiol-reactive alkyl halide. This reactivity is particularly significant in chemical biology, as the thiol groups of cysteine residues in proteins are common targets for chemical modification. Research indicates that the compound can interact with these thiol groups, leading to covalent modifications that may alter protein function. This specific reactivity makes it a useful tool for developing chemical probes designed to study protein structure, function, and post-translational modifications. Such probes are essential for investigating cellular signaling pathways and understanding the molecular basis of diseases.

Intermediates for Neurochemical Research

Under its common synonym, Bromocholine Bromide, the compound plays a role in neurochemical research, primarily as a precursor and reference standard in the synthesis of molecules used for brain imaging and analysis. It is used in the synthesis of choline (B1196258) esters and serves as a reference standard for byproducts generated during the synthesis of [¹⁸F]Fluoromethylcholine. [¹⁸F]Fluoromethylcholine is a critical radiotracer used in Positron Emission Tomography (PET) scanning, a powerful imaging technique for visualizing neurological processes and for cancer diagnosis.

Furthermore, derivatives of this compound are used as derivatization reagents to enhance the detection signals of biomolecules in mass spectrometry, a key analytical technique in neurochemical studies. While one study highlights its use for plant hormones, the principle of enhancing signal intensity is a widely applied strategy in the sensitive detection of neurochemicals.

| Research Field | Specific Application | Significance |

| Chemical Biology | Thiol-reactive chemical probe development | Enables study of protein modification and function. |

| Neurochemical Research | Precursor for choline ester synthesis | Used in the synthesis of bioactive molecules. |

| Radiochemistry | Reference standard for [¹⁸F]Fluoromethylcholine synthesis | Quality control for PET scan radiotracer production. |

| Analytical Chemistry | Derivatization reagent | Enhances sensitivity in mass spectrometry analysis. |

Precursors for Metabolomics Research

In the field of metabolomics, which involves the comprehensive analysis of small molecule metabolites in biological systems, the use of isotopically labeled internal standards is crucial for accurate quantification and metabolite identification. 2-Bromoethyl(trimethyl)azanium serves as a valuable precursor for the synthesis of such standards, particularly for choline and its derivatives. Choline is a vital nutrient that plays a critical role in various metabolic pathways, including lipid metabolism and neurotransmitter synthesis.

The chemical structure of 2-Bromoethyl(trimethyl)azanium allows for the straightforward introduction of isotopic labels, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). By reacting isotopically labeled trimethylamine (B31210) with 2-bromoethanol, or by utilizing other labeled precursors in its synthesis, researchers can generate deuterated or ¹³C-labeled 2-Bromoethyl(trimethyl)azanium. This labeled compound can then be used to synthesize a variety of choline-containing molecules. For instance, it can be a starting material for the synthesis of isotopically labeled phosphocholine (B91661), acetylcholine, and various phospholipids. nih.gov

These labeled metabolites are chemically identical to their endogenous counterparts but can be distinguished by mass spectrometry due to their difference in mass. nih.gov When added to a biological sample at a known concentration, they can be used to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of metabolite quantification. thermofisher.com The use of stable isotope-labeled internal standards is a key component of robust and standardized clinical metabolomics workflows. thermofisher.com

While direct derivatization of metabolites with 2-Bromoethyl(trimethyl)azanium is not a common application, its role as a precursor for essential labeled standards underscores its importance in supporting advanced metabolomics research. The ability to synthesize high-purity labeled choline compounds from this precursor contributes to a deeper understanding of metabolic pathways in health and disease. nih.gov

Contribution to Materials Science Research

2-Bromoethyl(trimethyl)azanium has garnered attention in materials science as a versatile building block for the creation of functional materials, notably ionic liquids and functionalized polymers. Its reactive bromoethyl group and quaternary ammonium structure make it a valuable precursor for introducing specific functionalities into material backbones.

Investigation of Functional Materials Derived from 2-Bromoethyl(trimethyl)azanium

Research into functional materials derived from 2-Bromoethyl(trimethyl)azanium has primarily focused on two main areas: its use as a precursor for the synthesis of novel ionic liquids and its application as a cross-linking agent or monomer in the development of functional polymers.

Ionic Liquids:

Ionic liquids are salts with melting points below 100°C, and they exhibit a range of desirable properties such as low vapor pressure, high thermal stability, and tunable solvency. itu.edu.tr 2-Bromoethyl(trimethyl)azanium can be used to synthesize novel ionic liquids with potential applications in various fields, including as electrolytes in batteries and as catalysts in chemical reactions. itu.edu.tr The synthesis typically involves the reaction of the bromoethyl group with a suitable nucleophile to introduce new functionalities, thereby tuning the physicochemical properties of the resulting ionic liquid.

The table below summarizes some of the key properties of trimethyl ammonium-based ionic liquids that are relevant to their application in energy storage devices.

| Property | Description | Relevance to Functional Materials |

| Ionic Conductivity | The ability of the material to conduct ions. | Essential for electrolyte performance in batteries and supercapacitors. |

| Electrochemical Stability | The voltage window in which the material remains stable without decomposing. | Determines the operational range of an electrochemical device. |

| Thermal Stability | The temperature at which the material begins to decompose. | Crucial for the safety and longevity of energy storage devices. |

| Viscosity | A measure of a fluid's resistance to flow. | Affects ion mobility and, consequently, ionic conductivity. |

Functionalized Polymers:

2-Bromoethyl(trimethyl)azanium can also be employed in the synthesis of functionalized polymers. Its reactive bromoethyl group can participate in polymerization reactions or be used to modify existing polymers. For instance, it can act as a cross-linking agent, creating networks between polymer chains to enhance their mechanical strength and thermal stability. pubcompare.ai This is particularly relevant in the development of thermosetting polymers, which are known for their durability and resistance to heat and chemicals. specialchem.com

Furthermore, the quaternary ammonium group can impart specific properties to the resulting polymer, such as antimicrobial activity or improved solubility in polar solvents. Research in this area explores the creation of polymers for a range of applications, from biomedical devices to advanced coatings. itu.edu.tr

Applications in Agricultural Chemical Research (e.g., Plant Growth Regulation Precursors)

In agricultural chemical research, 2-Bromoethyl(trimethyl)azanium and its structural analogs have been investigated for their effects on plant growth and development. These compounds are recognized as plant growth substances, and their primary application lies in their potential to be used as precursors for the synthesis of novel plant growth regulators. researchgate.net

The mode of action of these quaternary ammonium compounds often involves the inhibition of gibberellin biosynthesis, a class of plant hormones that promotes stem elongation. bohrium.com By suppressing gibberellin production, these compounds can lead to a more compact plant structure, with shorter and thicker stems, which can be advantageous in preventing lodging (bending over) in cereal crops. bohrium.com

Research has shown that treatment with 2-Bromoethyl(trimethyl)azanium can result in plants with darker green leaves and earlier tillering (the production of side shoots). bohrium.com These effects can contribute to increased crop yields. The compound has been shown to be effective when applied to the soil, as a foliar spray, or as a seed treatment. bohrium.com

While 2-Bromoethyl(trimethyl)azanium itself exhibits plant growth regulating properties, its chemical structure also makes it a suitable precursor for the synthesis of other, potentially more potent or selective, agricultural chemicals. The reactive bromoethyl group can be modified through various chemical reactions to introduce different functional groups, leading to the creation of a library of related compounds. These new compounds can then be screened for their effects on different plant species and developmental processes, such as rooting, flowering, and fruit development.

The table below outlines the observed effects of 2-Bromoethyl(trimethyl)azanium on wheat plants.

| Parameter | Observed Effect |

| Stem Height | Shorter |

| Stem Thickness | Thicker |

| Leaf Color | Darker Green |

| Tillering | Earlier |

| Growth Uniformity | More Uniform |

| Heading Time | More Uniform |

The development of novel plant growth regulators is an ongoing area of research in agriculture, with the goal of improving crop resilience, increasing yields, and enhancing food security. The use of 2-Bromoethyl(trimethyl)azanium as a precursor provides a valuable platform for the discovery and development of new agricultural chemicals.

Future Directions and Emerging Research Avenues

Integration of Novel Synthetic Methodologies

The traditional synthesis of 2-Bromoethyl(trimethyl)azanium bromide typically involves the reaction of trimethylamine (B31210) with 2-bromoethanol. While effective, this method may be enhanced by the adoption of modern synthetic techniques that offer improvements in efficiency, safety, and environmental impact. smolecule.com Future research is likely to focus on the integration of novel synthetic methodologies such as microwave-assisted synthesis and continuous-flow processes.

Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields for a variety of organic transformations, including the synthesis of quaternary ammonium (B1175870) salts. youtube.comnih.gov The application of microwave irradiation could potentially reduce the energy consumption and reaction time required for the synthesis of 2-Bromoethyl(trimethyl)azanium. youtube.comnih.gov

Continuous-flow synthesis offers advantages in terms of scalability, safety, and process control. beilstein-journals.orgnih.govsci-hub.se A continuous-flow setup for the production of 2-Bromoethyl(trimethyl)azanium could allow for precise control over reaction parameters, leading to a more consistent product quality and higher yields. beilstein-journals.orgnih.govsci-hub.se

| Synthetic Methodology | Potential Advantages for 2-Bromoethyl(trimethyl)azanium Synthesis | Key Research Focus Areas |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. | Optimization of microwave parameters (power, temperature, time), solvent selection, and scalability. |

| Continuous-Flow Synthesis | Enhanced safety, improved process control, scalability, consistent product quality. | Reactor design, optimization of flow rates and residence times, integration of in-line analysis. |

| Biocatalysis | Environmentally friendly, high selectivity, mild reaction conditions. | Identification of suitable enzymes, enzyme immobilization, process optimization. |

| Mechanochemistry | Solvent-free or reduced solvent use, potential for novel reactivity. | Exploration of different grinding techniques and reaction conditions. |

Advanced Computational Modeling for Predictive Research

Advanced computational modeling is set to play a crucial role in accelerating the discovery and optimization of applications for 2-Bromoethyl(trimethyl)azanium. Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations can provide deep insights into the molecule's structure, reactivity, and interactions with other substances. aps.orgsemanticscholar.orgnih.govnih.govresearchgate.net

The availability of the crystal structure of 2-bromoethyl(trimethyl)ammonium bromide provides a solid foundation for in-silico studies. researchgate.netnih.gov DFT calculations can be employed to predict various properties, including its electronic structure, reactivity, and spectroscopic signatures. aps.orgnih.govnih.govresearchgate.net This predictive capability can guide the rational design of new functional materials and molecules based on the 2-Bromoethyl(trimethyl)azanium scaffold.

Molecular dynamics simulations can be utilized to study the behavior of 2-Bromoethyl(trimethyl)azanium in different environments, such as in solution or at interfaces. semanticscholar.orgnih.govresearchgate.net This can be particularly valuable for understanding its role as a precursor for ionic liquids or its interactions with biological molecules. smolecule.comnih.govresearchgate.net

| Computational Method | Predicted Properties and Insights | Potential Impact on Research |

| Density Functional Theory (DFT) | Electronic structure, chemical reactivity, spectroscopic properties, reaction mechanisms. | Rational design of new derivatives, understanding of reaction pathways. |

| Molecular Dynamics (MD) Simulations | Behavior in solution, interaction with surfaces and biomolecules, transport properties. | Design of ionic liquids, understanding of biological activity, development of drug delivery systems. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity and toxicity based on molecular structure. | Prioritization of candidate molecules for synthesis and testing, risk assessment. |

Discovery of New Applications in Interdisciplinary Fields

The unique chemical structure of 2-Bromoethyl(trimethyl)azanium, featuring a reactive bromoethyl group and a quaternary ammonium cation, makes it a versatile building block for a wide range of applications in interdisciplinary fields. smolecule.comsolubilityofthings.comchemimpex.comscbt.com

One promising area is the development of novel ionic liquids. smolecule.commdpi.comresearchgate.netnih.govmdpi.comsemanticscholar.org By modifying the 2-Bromoethyl(trimethyl)azanium structure, it is possible to synthesize task-specific ionic liquids with tailored properties for applications such as CO2 capture. mdpi.comresearchgate.netnih.govmdpi.comsemanticscholar.org

In the field of materials science, 2-Bromoethyl(trimethyl)azanium can be used to functionalize polymers and nanoparticles. chemimpex.comnih.govnih.gov This can impart desirable properties such as antimicrobial activity or improved compatibility with other materials. nih.govnih.gov For instance, nanoparticles functionalized with 2-Bromoethyl(trimethyl)azanium could be explored for targeted drug delivery applications.

Furthermore, the quaternary ammonium group suggests potential applications in the development of biosensors. mdpi.com The cationic nature of the molecule could facilitate interactions with negatively charged biological molecules, enabling the design of novel sensing platforms. mdpi.com

| Interdisciplinary Field | Potential Application of 2-Bromoethyl(trimethyl)azanium | Emerging Research Focus |

| Green Chemistry | Precursor for task-specific ionic liquids for CO2 capture. | Synthesis and characterization of novel ionic liquids with high CO2 absorption capacity. |

| Nanomedicine | Functionalization of nanoparticles for targeted drug delivery. | Development of biocompatible and biodegradable drug delivery systems. |

| Sensor Technology | Modification of electrode surfaces for the development of biosensors. | Design of selective and sensitive biosensors for various analytes. |

| Polymer Chemistry | Monomer or cross-linking agent for the synthesis of functional polymers. | Creation of antimicrobial polymers and materials with enhanced mechanical properties. |

Q & A

Q. Optimization Strategies :

| Factor | Effect on Yield | Optimal Condition |

|---|---|---|

| Solvent | Polar aprotic solvents enhance reactivity. | Acetonitrile or DMF |

| Temperature | Higher temperatures accelerate reaction but risk decomposition. | 70°C |

| Stoichiometry | Excess trimethylamine drives quaternization. | 1.2:1 (trimethylamine:dibromoethane) |

Yield improvements (up to 85%) are achieved by maintaining anhydrous conditions and inert atmospheres to prevent hydrolysis .

Which spectroscopic and crystallographic techniques are most effective for characterizing 2-Bromoethyl(trimethyl)azanium?

Q. Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 3.4–3.6 ppm (N⁺-CH₃), δ 3.8–4.0 ppm (CH₂Br), and δ 1.8–2.0 ppm (CH₂-N⁺).

- ¹³C NMR : Trimethyl carbons at δ 54–56 ppm; bromoethyl carbons at δ 30–35 ppm.

- Mass Spectrometry : ESI-MS in positive ion mode shows [M-Br]⁺ at m/z 146.1 (calculated for C₅H₁₃N⁺).

- X-ray Crystallography : SHELX software (e.g., SHELXL-2018) refines crystal structures, confirming bond lengths (C-Br ≈ 1.93 Å) and tetrahedral geometry around nitrogen .

How does the bromine substituent influence the reactivity of 2-Bromoethyl(trimethyl)azanium in nucleophilic substitution (SN2) reactions?

Advanced Analysis :

The bromine atom acts as a superior leaving group, enabling SN2 mechanisms. Key factors include:

- Steric Effects : Bulky trimethylammonium group hinders backside attack, reducing reaction rates compared to smaller alkyl bromides.

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, increasing reactivity.

- Nucleophile Strength : Strong nucleophiles (e.g., iodide) displace bromide efficiently.

Example Reaction :

2-Bromoethyl(trimethyl)azanium + KI → 2-Iodoethyl(trimethyl)azanium + KBr

Kinetic Data :

| Solvent | Rate Constant (k, s⁻¹) |

|---|---|

| DMSO | 2.3 × 10⁻³ |

| Ethanol | 1.1 × 10⁻⁴ |

This aligns with SN2 mechanisms where solvent polarity and steric hindrance dominate .

What are the challenges in analyzing decomposition byproducts of 2-Bromoethyl(trimethyl)azanium under acidic conditions?

Methodological Answer :

Hydrolysis in acidic media produces trimethylamine and ethylene glycol derivatives. Analytical strategies include:

HPLC-MS : Detects intermediates like 2-hydroxyethyl(trimethyl)azanium (retention time ≈ 4.2 min).

TGA/DSC : Identifies thermal decomposition thresholds (onset at 150°C).

Computational Modeling : Gaussian 09 predicts transition states for hydrolysis pathways (ΔG‡ ≈ 75 kJ/mol).

Q. Key Byproducts :

| Byproduct | Detection Method |

|---|---|

| Trimethylamine | GC-MS (m/z 59) |

| Ethylene dibromide | ¹H NMR (δ 3.5 ppm) |

Storing the compound at pH 7–8 and 4°C minimizes decomposition .

How can computational chemistry aid in predicting the biological activity of 2-Bromoethyl(trimethyl)azanium derivatives?

Q. Advanced Research Approach :

- Molecular Docking : AutoDock Vina simulates binding to acetylcholine receptors (e.g., nAChR). The bromoethyl group shows lower binding affinity (ΔG = -8.2 kcal/mol) compared to choline derivatives.

- QSAR Models : Correlate substituent electronegativity with cytotoxicity (R² = 0.89). Bromine’s electron-withdrawing effect reduces membrane permeability.

- DFT Calculations : B3LYP/6-31G* basis sets optimize geometries and predict charge distribution (N⁺ charge: +0.82 e).

Q. Methodological Answer :

- Blank Reactions : Exclude the compound to confirm its role as a phase-transfer catalyst.

- Counterion Comparison : Compare bromide vs. chloride salts to assess anion effects.

- Kinetic Isotope Effects (KIE) : Use D₂O to probe rate-limiting steps (e.g., KIE ≈ 1.0 suggests non-H-bonding transition states).

Q. Example Protocol :

Mix 2-Bromoethyl(trimethyl)azanium (5 mol%) with reactants in a biphasic system (toluene/water).

Monitor reaction progress via GC or IR.

Isolate products via extraction and characterize.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.